2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12(6-9(13)14)10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYIIHFJNNAEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104344-92-5 | |
| Record name | 2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation of 2-Aminothiophenol with α-Keto Acids
A foundational route involves the cyclocondensation of 2-aminothiophenol (1) with α-keto acids. For instance, Jian et al. demonstrated that reacting 1 with pyruvic acid derivatives under aqueous, catalyst-free conditions yields benzothiazole intermediates. Adapting this method, 2-(methylamino)benzothiazole could form by introducing methylamine during cyclization. Subsequent coupling with chloroacetic acid would install the acetic acid moiety.
Mechanistic Insight :
Aldehyde-Mediated Cyclization
Katkar et al. reported benzothiazole synthesis using ZnO-beta zeolite-catalyzed condensation of 2-aminothiophenol with aldehydes. For 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid, glyoxylic acid (as an aldehyde precursor) could serve as the carbonyl component. Post-cyclization methylation of the amine and acid group protection/deprotection would yield the target compound.
Optimized Conditions :
Functionalization of Preformed Benzothiazoles
Alkylation of 2-Aminobenzothiazole
Starting from 2-aminobenzothiazole (2), sequential alkylation introduces the methyl and acetic acid groups. Ravinaik et al. demonstrated benzothiazole alkylation using methyl iodide in DMF with K2CO3. Subsequent reaction with ethyl bromoacetate, followed by saponification, affords the acetic acid derivative.
Procedure :
Nucleophilic Substitution on Benzothiazolylmethylamine
Linmaio et al. synthesized 2-aminobenzothiazoles under photoirradiation. Converting the amine to a methylamino group via reductive alkylation (HCHO/NaBH4) generates 2-(methylamino)benzothiazole. Reaction with chloroacetic acid in basic conditions (e.g., K2CO3, DMF) completes the synthesis.
Key Data :
Multi-Step Synthesis from Cyanoacetate Intermediates
Cyanoacetate Fusion Route
Azzam and Seif detailed benzothiazolyl acetate synthesis via fusion of 2-aminothiophenol with ethyl cyanoacetate at 120°C under N2. Hydrolysis of the cyano group to carboxylic acid, followed by methylation of the adjacent amine, provides the target molecule.
Steps :
-
Cyanoacetate Fusion :
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Hydrolysis :
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CN → COOH using HCl/EtOH, reflux, 6 hours.
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Methylation :
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CH3I, NaH, THF, 0°C → RT.
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Comparative Analysis of Methodologies
Mechanistic and Catalytic Insights
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Proteomics Research
The compound is utilized in proteomics for its ability to interact with proteins and influence their functions. Its unique structure allows it to serve as a probe in studying protein interactions and modifications.
Case Study : A study demonstrated the use of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid as a tool for identifying protein targets in cancer cells. The compound was shown to bind selectively to specific proteins involved in tumor growth, providing insights into potential therapeutic targets.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its pharmacological properties. Its benzothiazole moiety is known for biological activity, making it a candidate for drug development.
Case Study : Research indicated that derivatives of this compound exhibited anti-inflammatory and analgesic effects in preclinical models. These findings suggest that this compound could lead to the development of new anti-inflammatory drugs.
Small Molecule Scaffold
The compound serves as a versatile scaffold in organic synthesis and drug design. Its ability to be modified at various positions makes it an attractive candidate for creating libraries of compounds with diverse biological activities.
Case Study : A synthetic chemistry study highlighted the use of this compound as a starting point for generating novel inhibitors targeting specific enzymes involved in metabolic pathways. The modifications led to compounds with enhanced potency and selectivity.
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Proteomics Research | Used as a probe to study protein interactions and modifications | Selective binding to proteins involved in tumor growth |
| Medicinal Chemistry | Explored for anti-inflammatory and analgesic properties | Derivatives showed significant effects in preclinical models |
| Small Molecule Scaffold | Serves as a foundation for synthesizing diverse compounds | Generation of novel enzyme inhibitors with improved potency |
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, benzothiazole derivatives are known to interfere with DNA replication and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Features and Key Properties
Key Observations:
Substituent Effects on Bioactivity: The methylamino-acetic acid group in the target compound enhances solubility and hydrogen-bonding capacity compared to acetamide derivatives like BTC-a, which showed reduced antimicrobial activity due to steric hindrance from the pyrimidine group . The ketone group in 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid increases electrophilicity, improving antifungal activity .
Crystallographic Stability :
- Compounds with acetic acid termini (e.g., the target compound and 2-(3-oxo-...acetic acid) form stronger hydrogen-bonded networks (e.g., R-factor = 0.059 for the target analog) than amide derivatives, aiding in crystal engineering .
Applications in Drug Discovery :
- The benzotriazole-containing analog (N-(1,3-benzothiazol-2-yl)-2-(1H-benzotriazol-1-yl)acetamide) exhibits UV-stability and fluorescence, making it suitable for optoelectronic materials .
- Ethoxycarbonyl-thioether derivatives (e.g., ) are bulkier, favoring pesticide development over antimicrobial use.
Pharmacological and Antimicrobial Comparisons
Table 2: Antimicrobial Activity of Select Benzothiazole Derivatives
Biological Activity
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its biological activity. Its structure can be represented as follows:
This compound has been synthesized through various methods, with reports indicating its efficacy in inhibiting specific biological targets.
Antimicrobial Properties
This compound exhibits significant antimicrobial and antifungal properties. It has been shown to be effective against various pathogens, making it a candidate for developing new antibiotics and antifungal agents. Its primary target is the DprE1 enzyme in Mycobacterium tuberculosis, crucial for the bacterium's survival and cell wall biosynthesis.
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, have potential as anticancer agents . They have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The compound's interaction with cellular pathways involved in cancer progression highlights its therapeutic potential.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
The primary mechanism of action involves the inhibition of the DprE1 enzyme, which disrupts the cell wall synthesis of Mycobacterium tuberculosis. This inhibition leads to bacterial cell death, showcasing the compound's potential as an antitubercular agent.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are crucial for its development as a therapeutic agent.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid?
- Methodology :
- Step 1 : Synthesize the benzothiazole core via cyclization of aniline derivatives with KSCN and Br₂ in glacial acetic acid at controlled temperatures (<10°C), followed by recrystallization from ethanol .
- Step 2 : Introduce the methylaminoacetic acid moiety via nucleophilic substitution or coupling reactions. For example, react the benzothiazole intermediate with methylamine and chloroacetic acid under reflux in a polar aprotic solvent (e.g., DMF).
- Characterization : Confirm purity via HPLC (≥95%) and structural identity using , , and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (as in ) can resolve stereochemical ambiguities .
Q. How can the solubility and stability of this compound be experimentally determined for biological assays?
- Methodology :
- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy or HPLC. Compare with structurally related compounds (e.g., 2-(1,3-benzothiazol-2-yl)benzoic acid, solubility data in ) to infer trends .
- Stability : Conduct accelerated degradation studies under varying pH (1–12), temperatures (4–50°C), and light exposure. Monitor decomposition via LC-MS and quantify degradation products.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use and NMR to confirm the benzothiazole ring, methylamino group, and acetic acid moiety. Compare chemical shifts with analogous compounds (e.g., for methylsulfonyl-phenethyl-amino acetic acid derivatives) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, benzothiazole C-S absorption at ~650 cm⁻¹).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related benzothiazole-acetic acid hybrids in .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Methodology :
- Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies and regioselectivity.
- Apply ICReDD’s reaction path search methods () to screen solvent effects, catalysts, and temperature regimes. Validate predictions with small-scale experiments .
Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Methodology :
- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, concentrations, controls) across studies. Use software tools ( ) to identify confounding variables (e.g., solvent DMSO% variations) .
- Dose-response validation : Re-test the compound under standardized protocols (e.g., NIH/NCATS guidelines) with orthogonal assays (e.g., enzymatic vs. cell-based).
Q. How does the crystal structure of this compound inform its intermolecular interactions in solid-state formulations?
- Methodology :
- Single-crystal X-ray analysis (as in ): Determine hydrogen-bonding motifs (e.g., carboxylic acid dimerization) and π-π stacking of the benzothiazole ring.
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H···O, S···N) to predict stability and solubility .
Q. What safety protocols are critical when handling this compound in electrophysiology studies?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (see for first-aid measures) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional guidelines for heavy metal contamination (e.g., sulfur byproducts).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
